5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione
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Overview
Description
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione is a complex organic compound featuring a unique structure that includes a cyclohexyl group, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the thiophene or pyrazole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thiophene-containing molecules. Examples include:
- 1-methyl-3-(thiophen-2-yl)-1H-pyrazole
- 5-(thiophen-2-yl)-1,2,4-triazine derivatives .
Uniqueness
What sets 5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-cyclohexyl-1-methyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C16H19N3O2S/c1-18-14-12(13(17-18)11-8-5-9-22-11)15(20)19(16(14)21)10-6-3-2-4-7-10/h5,8-10,12,14H,2-4,6-7H2,1H3 |
InChI Key |
OTKZEPUDALMARI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(=N1)C3=CC=CS3)C(=O)N(C2=O)C4CCCCC4 |
Origin of Product |
United States |
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